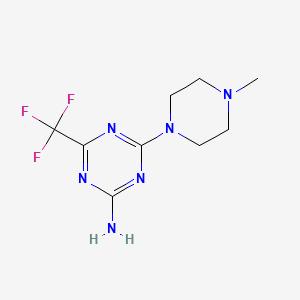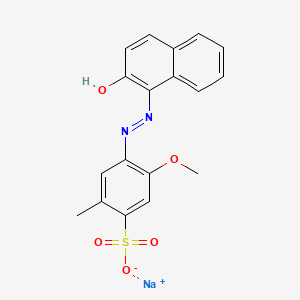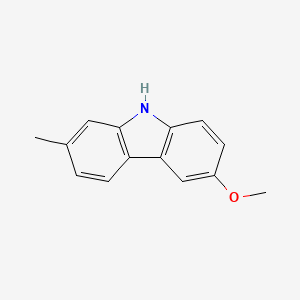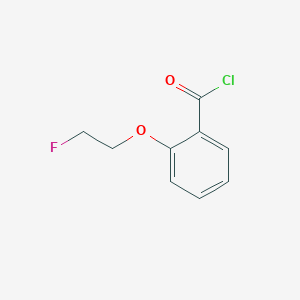![molecular formula C16H8F26NaO4P B13418554 Sodium bis[2-(perfluorohexyl)ethyl] phosphate CAS No. 407582-79-0](/img/structure/B13418554.png)
Sodium bis[2-(perfluorohexyl)ethyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of sodium bis[2-(perfluorohexyl)ethyl] phosphate typically involves the reaction of perfluorohexyl ethyl alcohol with phosphorus oxychloride, followed by neutralization with sodium hydroxide . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Análisis De Reacciones Químicas
Sodium bis[2-(perfluorohexyl)ethyl] phosphate can undergo various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form perfluorohexyl ethyl alcohol and phosphoric acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and bases like sodium hydroxide for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium bis[2-(perfluorohexyl)ethyl] phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which sodium bis[2-(perfluorohexyl)ethyl] phosphate exerts its effects is primarily through its interaction with lipid membranes. The perfluoroalkyl groups can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins . This interaction can influence various cellular pathways and processes .
Comparación Con Compuestos Similares
Sodium bis[2-(perfluorohexyl)ethyl] phosphate is unique due to its specific perfluoroalkyl chain length and phosphate group. Similar compounds include:
Sodium bis[2-(perfluorooctyl)ethyl] phosphate: This compound has a longer perfluoroalkyl chain, which can affect its physical and chemical properties.
Sodium bis[2-(perfluorobutyl)ethyl] phosphate: This compound has a shorter perfluoroalkyl chain, leading to different stability and reactivity characteristics.
These comparisons highlight the importance of chain length and functional groups in determining the properties and applications of perfluoroalkyl phosphates .
Propiedades
Número CAS |
407582-79-0 |
|---|---|
Fórmula molecular |
C16H8F26NaO4P |
Peso molecular |
812.15 g/mol |
Nombre IUPAC |
sodium;bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |
InChI |
InChI=1S/C16H9F26O4P.Na/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42;/h1-4H2,(H,43,44);/q;+1/p-1 |
Clave InChI |
KAERDPJOMFJGIU-UHFFFAOYSA-M |
SMILES canónico |
C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)

![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)
![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)




